
5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole
Overview
Description
5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole, also known as PBOX-15, is a synthetic compound that has been extensively studied for its potential applications in cancer therapy. This compound belongs to the class of oxazole derivatives and has been found to exhibit potent anticancer activity against a variety of cancer cell lines.
Mechanism of Action
The mechanism of action of 5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole involves the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division. This leads to cell cycle arrest and ultimately, apoptosis in cancer cells. 5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and physiological effects:
5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole has been found to exhibit potent anticancer activity both in vitro and in vivo. In addition to inducing apoptosis in cancer cells, 5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole has also been shown to inhibit tumor growth and metastasis in animal models. 5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole has also been found to have low toxicity and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole is its potent anticancer activity against a variety of cancer cell lines. It has also been found to have low toxicity, which is important for the development of cancer therapies. However, one limitation of 5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole is its relatively complex synthesis method, which may limit its widespread use in the laboratory.
Future Directions
There are several potential future directions for the study of 5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole. One area of research could focus on the development of more efficient and scalable synthesis methods for 5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole, which could facilitate its use in the laboratory. Another area of research could focus on the development of 5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole derivatives with improved potency and selectivity against specific cancer cell types. Finally, further studies could investigate the potential use of 5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its anticancer activity.
Scientific Research Applications
5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole has been extensively studied for its potential applications in cancer therapy. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. 5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for inhibiting tumor growth.
properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-2-pyrrolidin-2-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-18-12-6-4-11(5-7-12)9-13-10-17-15(19-13)14-3-2-8-16-14/h4-7,10,14,16H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNZTCUFOOKOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(O2)C3CCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxybenzyl)-2-(pyrrolidin-2-yl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



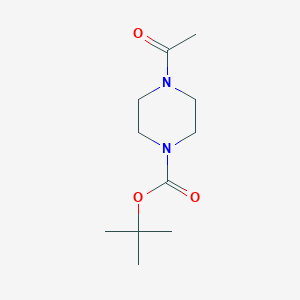
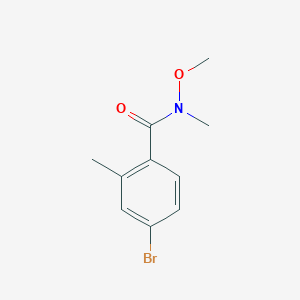

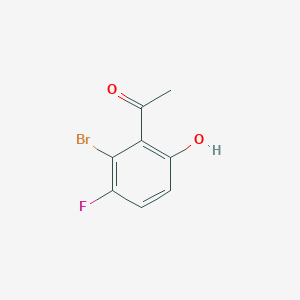
![7-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3110132.png)

![6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid](/img/structure/B3110143.png)
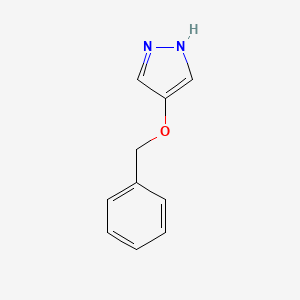
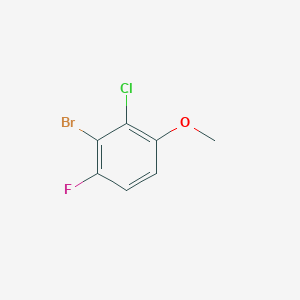
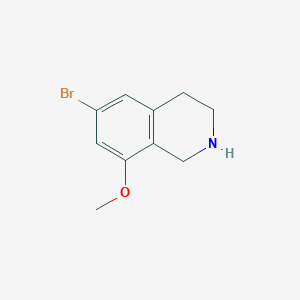

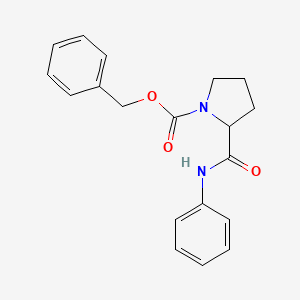

![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B3110196.png)